molecular formula C17H34N2 B076506 Bis(4-dimethylamino-cyclohexyl) methane CAS No. 13474-64-1

Bis(4-dimethylamino-cyclohexyl) methane

Cat. No.: B076506
CAS No.: 13474-64-1
M. Wt: 266.5 g/mol
InChI Key: FRMXQLNWCXBIEE-UHFFFAOYSA-N
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Description

Bis(4-dimethylamino-cyclohexyl) methane is an organic compound characterized by the presence of two dimethylamino groups attached to cyclohexyl rings, which are connected by a central methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-dimethylamino-cyclohexyl) methane typically involves the reaction of 4-dimethylaminocyclohexanone with formaldehyde in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate iminium ion, which subsequently undergoes nucleophilic attack by another molecule of 4-dimethylaminocyclohexanone, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are often employed to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Bis(4-dimethylamino-cyclohexyl) methane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into secondary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines derived from the original compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Bis(4-dimethylamino-cyclohexyl) methane has a wide range of applications in scientific research, including:

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism by which Bis(4-dimethylamino-cyclohexyl) methane exerts its effects involves the interaction of its dimethylamino groups with various molecular targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to changes in cellular processes and biochemical pathways. The compound’s ability to form stable complexes with metal ions also contributes to its diverse range of activities.

Comparison with Similar Compounds

Similar Compounds

    Bis(dimethylamino)methane: Similar in structure but lacks the cyclohexyl rings.

    N,N,N’,N’-Tetramethylmethylenediamine: Another related compound with a simpler structure.

Uniqueness

Bis(4-dimethylamino-cyclohexyl) methane is unique due to the presence of cyclohexyl rings, which impart distinct steric and electronic properties. These features enhance its reactivity and make it suitable for specific applications that other similar compounds may not be able to achieve.

Properties

IUPAC Name

4-[[4-(dimethylamino)cyclohexyl]methyl]-N,N-dimethylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34N2/c1-18(2)16-9-5-14(6-10-16)13-15-7-11-17(12-8-15)19(3)4/h14-17H,5-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRMXQLNWCXBIEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCC(CC1)CC2CCC(CC2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80539045
Record name 4,4'-Methylenebis(N,N-dimethylcyclohexan-1-amine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80539045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13474-64-1
Record name 4,4′-Methylenebis[N,N-dimethylcyclohexanamine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13474-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-Methylenebis(N,N-dimethylcyclohexan-1-amine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80539045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-methylenebis(N,N'-dimethylcyclohexanamine)
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